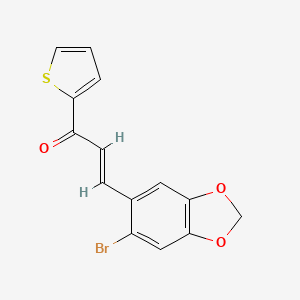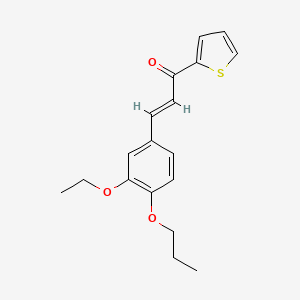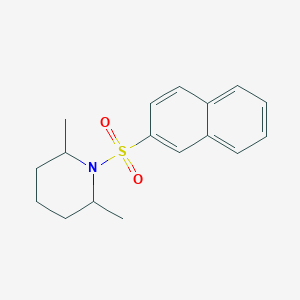![molecular formula C21H16N2O2 B3899111 2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3899111.png)
2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as FMQ, is a synthetic compound that has been studied for its potential applications in various scientific fields. Additionally, this paper will list possible future directions for further research on FMQ.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter systems. In medicinal chemistry, this compound has been studied as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter systems. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, this compound also has some limitations, including its low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone could focus on several areas, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. Additionally, this compound could be studied for its potential applications in other scientific fields, such as materials science and environmental science.
Eigenschaften
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-15-7-2-5-11-19(15)23-20(13-12-16-8-6-14-25-16)22-18-10-4-3-9-17(18)21(23)24/h2-14H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPXDSLVNVZRBE-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-4-[2-(4-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole](/img/structure/B3899036.png)
![tert-butyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B3899045.png)
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]benzoic acid](/img/structure/B3899051.png)


![N~5~-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B3899068.png)

![2-chloro-10-[3-(octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propanoyl]-10H-phenothiazine di(2-butenedioate)](/img/structure/B3899087.png)
![3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3899092.png)
![10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3899093.png)

![4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoic acid](/img/structure/B3899119.png)
![methyl 3-{[(4-bromophenyl)amino]sulfonyl}benzoate](/img/structure/B3899124.png)
